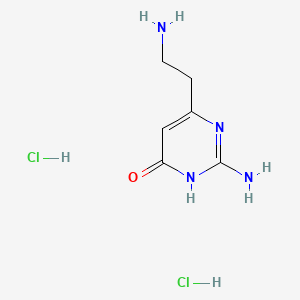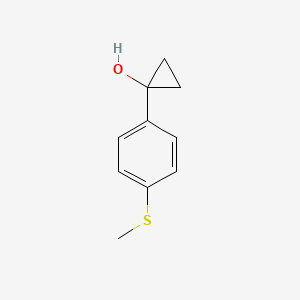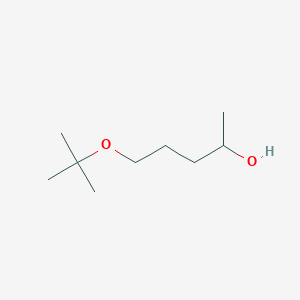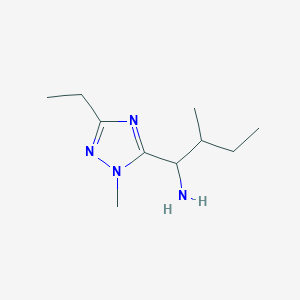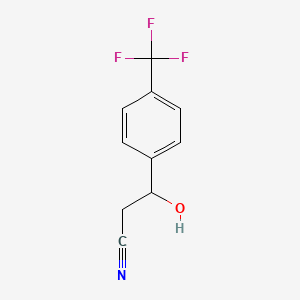
beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxy and nitrile group on a propanenitrile backbone. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable cyanide source under basic conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is primarily influenced by its functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The nitrile group can participate in various chemical reactions, further modifying the compound’s activity. These combined effects make the compound a versatile tool in both chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanenitrile: This compound has a similar structure but with the trifluoromethyl group positioned at the meta position on the phenyl ring, which can influence its reactivity and properties.
3-(4-(Trifluoromethyl)phenyl)propanenitrile: Lacks the hydroxy group, resulting in different chemical behavior and applications.
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile, highlighting the importance of the trifluoromethyl group in various chemical transformations.
These comparisons underscore the unique properties of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile, particularly its combination of functional groups that contribute to its versatility in research and industrial applications.
Eigenschaften
Molekularformel |
C10H8F3NO |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5H2 |
InChI-Schlüssel |
LKWYNPODNUMOKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC#N)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


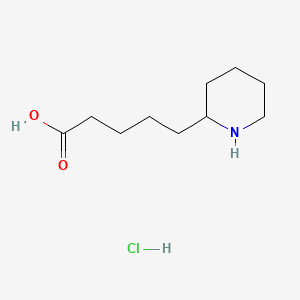

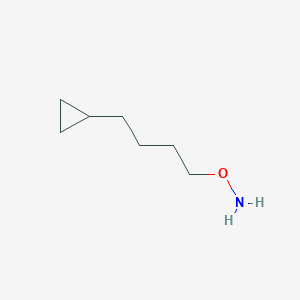
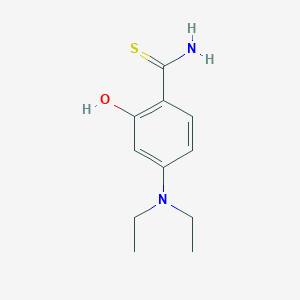
![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylicacidhydrochloride,endo](/img/structure/B15319166.png)

![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)
